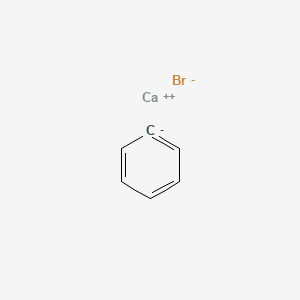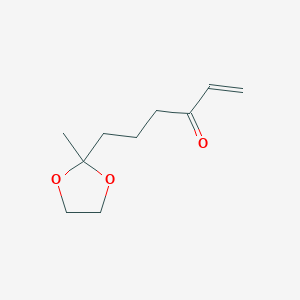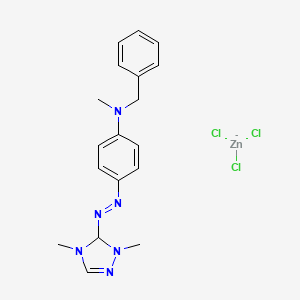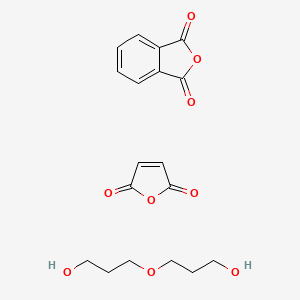
2-Benzofuran-1,3-dione;furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Isobenzofurandione, polymer with 2,5-furandione and oxybis[propanol] is a complex polymeric compoundThis compound is known for its unique chemical properties and is used in various industrial applications, particularly in the production of resins and coatings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-isobenzofurandione, polymer with 2,5-furandione and oxybis[propanol] typically involves a polycondensation reaction. The reaction is carried out by heating the monomers (1,3-isobenzofurandione, 2,5-furandione, and oxybis[propanol]) in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired polymer .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the monomers are mixed and heated under controlled conditions. The process may also involve the use of solvents to facilitate the reaction and improve the yield of the polymer. The resulting polymer is then purified and processed into the desired form for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Isobenzofurandione, polymer with 2,5-furandione and oxybis[propanol] undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, particularly at the furan and anhydride moieties.
Reduction: Reduction reactions can occur, especially at the carbonyl groups present in the polymer.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Isobenzofurandione, polymer with 2,5-furandione and oxybis[propanol] has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Widely used in the production of resins, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,3-isobenzofurandione, polymer with 2,5-furandione and oxybis[propanol] involves its interaction with various molecular targets. The polymer can form stable complexes with metal ions, which can influence its reactivity and properties. Additionally, the presence of multiple functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Isobenzofurandione, polymer with 2,5-furandione and 2,2’-oxybis[ethanol]
- 1,3-Isobenzofurandione, polymer with 2,5-furandione and 1,2-propanediol
Uniqueness
1,3-Isobenzofurandione, polymer with 2,5-furandione and oxybis[propanol] is unique due to its specific combination of monomers, which imparts distinct chemical and physical properties. The presence of oxybis[propanol] provides flexibility and enhances the polymer’s solubility in various solvents, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
51922-42-0 |
|---|---|
Molekularformel |
C18H20O9 |
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
2-benzofuran-1,3-dione;furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol |
InChI |
InChI=1S/C8H4O3.C6H14O3.C4H2O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;7-3-1-5-9-6-2-4-8;5-3-1-2-4(6)7-3/h1-4H;7-8H,1-6H2;1-2H |
InChI-Schlüssel |
WXEYFOLJQAJASD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(CO)COCCCO |
Verwandte CAS-Nummern |
51922-42-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


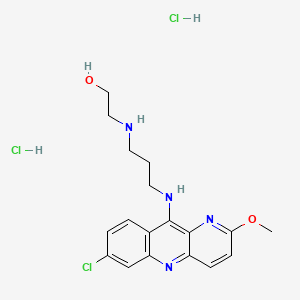
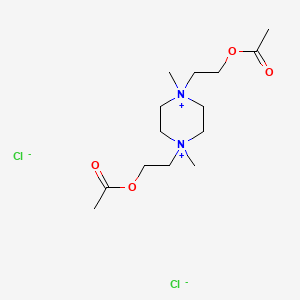

![Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-](/img/structure/B14663498.png)

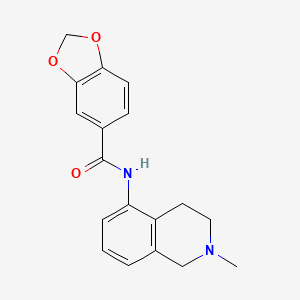
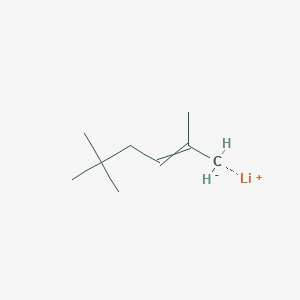
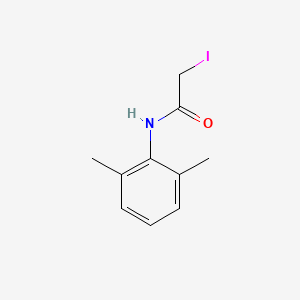
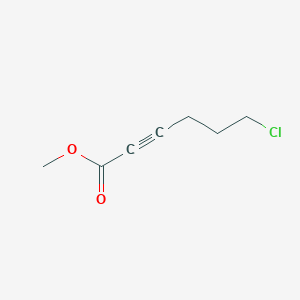

![5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14663528.png)
